molecular formula C14H12BrN5OS B12590392 Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-

Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-

Cat. No.: B12590392
M. Wt: 378.25 g/mol
InChI Key: JQEDNKKUZHXQQD-UHFFFAOYSA-N
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Description

Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that includes a brominated triazinoindole moiety and a cyclopropyl group, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

The synthesis of Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the triazinoindole core: This step involves the cyclization of appropriate precursors to form the triazinoindole structure.

    Thioether formation: The thiol group is introduced to the triazinoindole core, forming a thioether linkage.

    Acetamide formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.

Scientific Research Applications

Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals

Mechanism of Action

The mechanism of action of Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated triazinoindole moiety may facilitate binding to these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .

Comparison with Similar Compounds

Similar compounds to Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- include:

The uniqueness of Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H12BrN5OS

Molecular Weight

378.25 g/mol

IUPAC Name

2-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide

InChI

InChI=1S/C14H12BrN5OS/c15-7-1-4-10-9(5-7)12-13(17-10)18-14(20-19-12)22-6-11(21)16-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,16,21)(H,17,18,20)

InChI Key

JQEDNKKUZHXQQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CSC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2

Origin of Product

United States

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